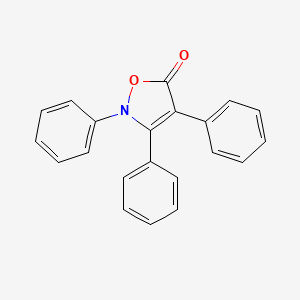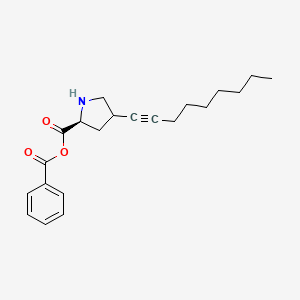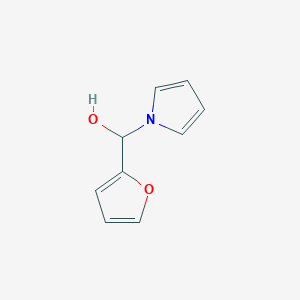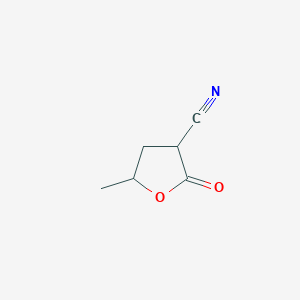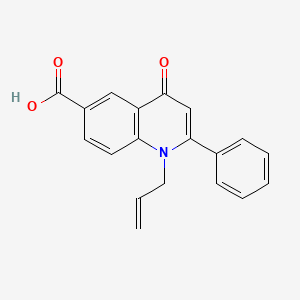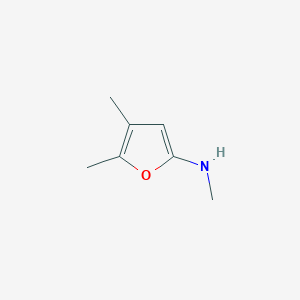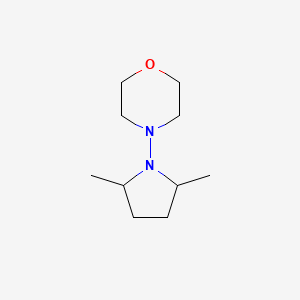
4-(2,5-Dimethylpyrrolidin-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethylpyrrolidin-1-yl)morpholine is a chemical compound with the molecular formula C10H20N2O. It is characterized by the presence of a morpholine ring substituted with a 2,5-dimethylpyrrolidine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine typically involves the reaction of morpholine with 2,5-dimethylpyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon of 2,5-dimethylpyrrolidine. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dimethylpyrrolidin-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .
Applications De Recherche Scientifique
4-(2,5-Dimethylpyrrolidin-1-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle used widely in medicinal chemistry.
Morpholine: A six-membered ring containing both nitrogen and oxygen, known for its use in various chemical reactions.
2,5-Dimethylpyrrolidine: A derivative of pyrrolidine with methyl substitutions at positions 2 and 5.
Uniqueness
4-(2,5-Dimethylpyrrolidin-1-yl)morpholine is unique due to its combined structural features of both morpholine and 2,5-dimethylpyrrolidine. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
6966-91-2 |
|---|---|
Formule moléculaire |
C10H20N2O |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
4-(2,5-dimethylpyrrolidin-1-yl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-9-3-4-10(2)12(9)11-5-7-13-8-6-11/h9-10H,3-8H2,1-2H3 |
Clé InChI |
CTJBMSQWZVPIBG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N1N2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate](/img/structure/B12879216.png)
